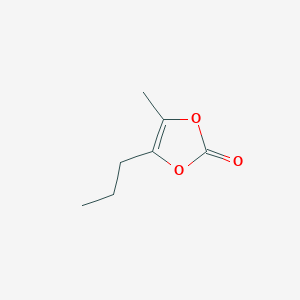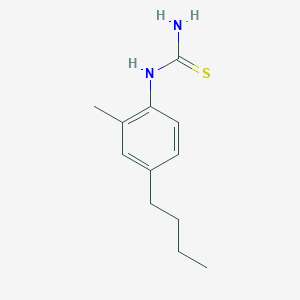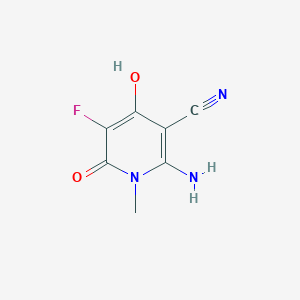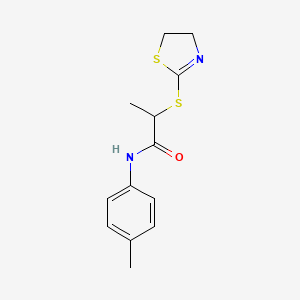
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is a synthetic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzimidazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction using 1,3-dichloropropane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or parasitic metabolism.
Pathways: It may interfere with essential biochemical pathways, leading to the inhibition of microbial or parasitic growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the 3-chloropropyl group but has a different core structure.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in having a 3-chloropropyl group but differs in the core structure and functional groups.
Uniqueness
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is unique due to its combination of a benzimidazole core, a nitro group, and a dimethylamine group, which confer distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
832102-42-8 |
|---|---|
Formule moléculaire |
C12H15ClN4O2 |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-N,N-dimethyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C12H15ClN4O2/c1-15(2)12-14-10-8-9(17(18)19)4-5-11(10)16(12)7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
NRSHDCXOQUDIEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=C(N1CCCCl)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)


![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)

![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)



![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)

